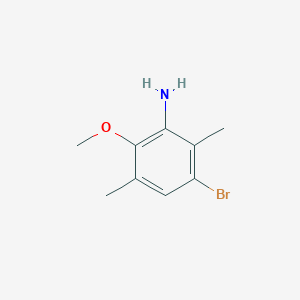
5-Bromo-2-methoxy-3,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-methoxy-3,6-dimethylaniline” is a chemical compound . It is also known by other names such as “5-bromo-o-toluidine”, “3-bromo-6-methylaniline”, “5-bromo-2-methyl-aniline”, and “benzenamine, 5-bromo-2-methyl” among others . The IUPAC name for this compound is “5-bromo-2-methylaniline” and it has a SMILES string representation as "CC1=C (C=C (C=C1)Br)N" .
Synthesis Analysis
The synthesis of “5-Bromo-2-methoxy-3,6-dimethylaniline” involves multiple steps . The process starts with the commercially available 3,4,5-trimethoxytoluene 1. The first step is bromination, followed by methoxylation and finally oxidation reactions . The overall yield of this process is reported to be 80% .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxy-3,6-dimethylaniline” can be represented by the formula BrC6H3(CH3)NH2 . It has a molecular weight of 186.05 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-2-methoxy-3,6-dimethylaniline” include bromination, methoxylation, and oxidation . The bromination reaction utilizes the NaBr–H2O2 system as a green brominating agent instead of bromine or NBS .
Physical And Chemical Properties Analysis
The compound “5-Bromo-2-methoxy-3,6-dimethylaniline” is a solid with a yellow to brown color . It has a density of 1.4900g/mL and a boiling point of 139°C . The compound is also reported to have a flash point of 110°C .
Aplicaciones Científicas De Investigación
- 5-Bromo-2-methoxy-3,6-dimethylaniline serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially those with potential therapeutic properties .
- Chemists employ this compound in organic reactions to introduce the 5-bromo and 2-methoxy functional groups. These modifications can lead to novel compounds with diverse properties .
- The synthesis of agrochemicals and pesticides often involves specialized intermediates5-Bromo-2-methoxy-3,6-dimethylaniline may play a role in developing new crop protection agents .
- Researchers explore its potential as a building block for functional materials. By incorporating it into dye molecules or other organic materials, they can tailor properties such as color, solubility, and stability .
- Scientists investigate the effects of this compound on biological systems. It might serve as a probe to study enzyme activity, receptor binding, or cellular processes .
- The presence of the methoxy group can influence the redox behavior of this compound. Researchers might explore its electrochemical properties for applications in batteries, sensors, or other electronic devices .
Pharmaceutical Intermediates
Organic Synthesis
Agrochemicals and Pesticides
Material Science and Dye Chemistry
Biological Studies
Electrochemical Applications
Safety and Hazards
The compound “5-Bromo-2-methoxy-3,6-dimethylaniline” is considered hazardous . It is classified as a combustible liquid and is toxic if inhaled, swallowed, or in contact with skin . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the synthesis of the coenzyme qn family . Coenzyme Qn plays a crucial role in the electron transport chain of mitochondria and bacterial respiratory systems .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including the Coenzyme Qn family . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are important factors to consider .
Result of Action
As a result of its action in the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-methoxy-3,6-dimethylaniline contributes to the synthesis of the Coenzyme Qn family . These compounds are known to act as mobile mediators for electron transfer in the electron transport chain of mitochondria and bacterial respiratory systems .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxy-3,6-dimethylaniline can be influenced by various environmental factors. These include the presence of a metal catalyst (such as palladium) and the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place .
Propiedades
IUPAC Name |
5-bromo-2-methoxy-3,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-5-4-7(10)6(2)8(11)9(5)12-3/h4H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDBSPBLAQGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)N)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2,5-dimethylaniline | |
CAS RN |
1566430-16-7 |
Source


|
| Record name | 3-bromo-6-methoxy-2,5-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

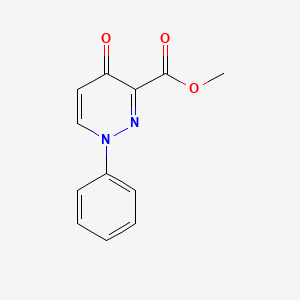
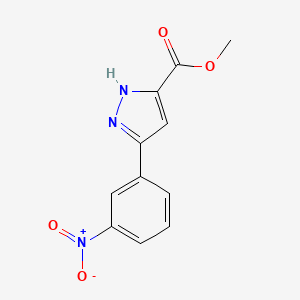
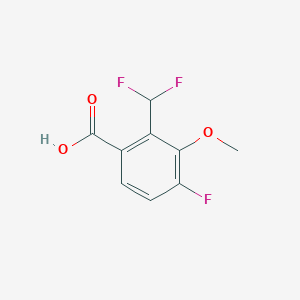

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
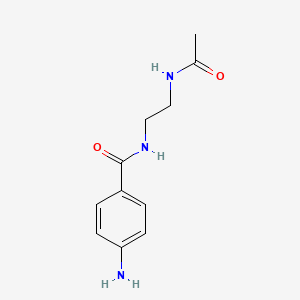

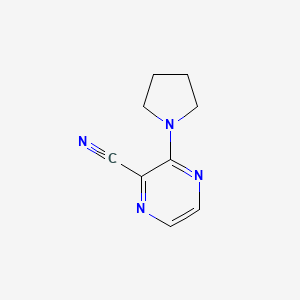
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)
![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)
![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)